molecular formula C12H16O B7824257 Rhubafuran CAS No. 99343-91-6

Rhubafuran

Cat. No. B7824257
CAS RN: 99343-91-6
M. Wt: 176.25 g/mol
InChI Key: GPMLJOOQCIHFET-UHFFFAOYSA-N
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Description

Rhubafuran is a member of benzenes.

Scientific Research Applications

1. Olfactory Properties and Synthesis

Sila-rhubafuran, a silicon analogue of rhubafuran, has been synthesized and studied for its olfactory properties. This research explores the structure-odor relationships in the domain of grapefruit odorants, providing insights into the synthesis and sensory characteristics of rhubafuran and its derivatives (Förster, Bertermann, Kraft, & Tacke, 2014).

2. Pharmacological Effects and Clinical Applications

Rhubafuran's derivatives, found in rhubarb, display extensive pharmacological activities. These activities include gastrointestinal regulation, anticancer properties, antimicrobial effects, hepatoprotective functions, and cardiovascular and cerebrovascular protection. Such wide-ranging effects highlight rhubafuran's potential in various clinical applications (Cao et al., 2017).

3. Application in Traditional Chinese Medicine

Traditionally used in Chinese medicine, rhubarb and its derivatives like rhubafuran have been utilized for antibacterial, anti-inflammatory, anti-fibrotic, and anticancer purposes. Studies have shown that its efficacy varies based on origin, variety, and processing methods, indicating the nuanced applications of rhubafuran in traditional medicine practices (Xiang, Zuo, Guo, & Dong, 2020).

4. Renal Protection and Hepatotoxicity Assessment

Research on rhubarb extracts, containing rhubafuran components, has demonstrated protective effects against chronic renal failure and some indications of hepatotoxicity. This dual effect underscores the importance of understanding and balancing the therapeutic and toxic potential of rhubafuran in medical applications (Wang et al., 2009).

5. Metabolite Profiling in Rhubarb

Studies involving liquid chromatography and mass spectrometry have been conducted to analyze the bioactive phenolic compounds, including rhubafuran, in various species of rhubarb. This research is pivotal for understanding the chemical composition and potential therapeutic applications of rhubafuran in different species (Ye et al., 2007).

properties

IUPAC Name

2,4-dimethyl-4-phenyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10-8-12(2,9-13-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMLJOOQCIHFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051401
Record name Rhubafuran
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

248.00 to 249.00 °C. @ 760.00 mm Hg
Record name Rhubafuran
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Rhubafuran

CAS RN

82461-14-1, 99343-90-5, 99343-91-6
Record name 2,4-Dimethyl-4-phenyltetrahydrofuran
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Record name Rhubafuran
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Record name Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4R)-rel-
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Record name Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4S)-rel-
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Record name Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4R)-rel-
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Record name Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4S)-rel-
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Record name Rhubafuran
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Record name 2,4-dimethyl-4-phenyltetrahydrofuran
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Record name Furan, tetrahydro-2,4-dimethyl-4-phenyl-, (2R,4R)-rel-
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Record name RHUBAFURAN
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Record name Rhubafuran
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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